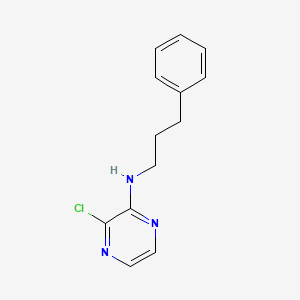
3-chloro-N-(3-phenylpropyl)pyrazin-2-amine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Optoelectronic Material Development
Pyrazine derivatives, including structures related to 3-chloro-N-(3-phenylpropyl)pyrazin-2-amine, are crucial in the development of organic optoelectronic materials. Efficient synthesis methods for dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives have been developed, involving regio-selective amination reactions. These compounds exhibit promising optical and thermal properties for applications in optoelectronics, as demonstrated by Meti et al. (2017).
Tuberculostatic Activity Research
Research by Foks et al. (2005) on 2-chloro-3-cyanopyrazine, a compound closely related to this compound, explores its potential in synthesizing tuberculostatic pyrazine derivatives. These compounds have shown significant in vitro tuberculostatic activity, indicating their potential in treating tuberculosis.
Antimicrobial Compound Synthesis
El-Mariah, Hosny, and Deeb (2006) have synthesized a series of 3-substituted pyridazino[3′,4′:3,4]pyrazolo[5,1-c]-1,2,4-triazens starting from a 3-carboxylic acid derivative, showing antimicrobial activity against six microorganisms. This research highlights the potential of pyrazine derivatives in developing new antimicrobial agents.
Synthesis of Novel Heterocyclic Compounds
The synthesis of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles by Kamal El‐Dean et al. (2018) showcases the versatility of pyrazine derivatives in creating new molecules with potential pharmacological activities. This research expands the chemical space of pyrazine-based compounds for future drug development.
Water Purification Applications
Goud, Dsouza, and Valiyaveettil (2015) report the synthesis of stable and processable amphiphilic amine functionalized polymers using click reaction, including poly(N-aminopropylphenyl pyridine-co-styrene) P4. These polymers, demonstrating significant extraction efficiencies towards metal nanoparticles and organic dyes dissolved in water, suggest potential applications in water purification technologies.
Orientations Futures
The future directions for research on “3-chloro-N-(3-phenylpropyl)pyrazin-2-amine” could include elucidating its mechanism of action, exploring its potential biological activities, and developing efficient synthetic methods. Pyrazin-2-amine derivatives are known to exhibit a wide range of biological activities, making them interesting targets for drug discovery .
Mécanisme D'action
Target of Action
Pyrrolopyrazine derivatives, which include compounds similar to “3-chloro-N-(3-phenylpropyl)pyrazin-2-amine”, have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . The specific targets of these compounds can vary depending on their structure and the biological system in which they are active.
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of the compound. For example, if the compound has kinase inhibitory activity, it could affect signal transduction pathways in cells .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound has antitumor activity, it could lead to the death of cancer cells .
Propriétés
IUPAC Name |
3-chloro-N-(3-phenylpropyl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c14-12-13(17-10-9-15-12)16-8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAKQPXQUZQELK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




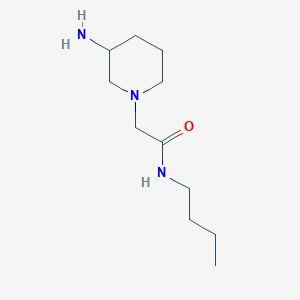
![1-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1464459.png)
![1-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1464460.png)
![1-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1464461.png)


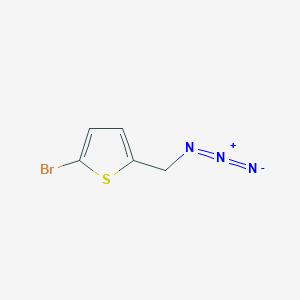
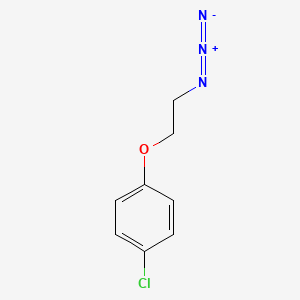



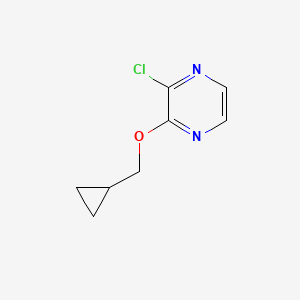
![4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid](/img/structure/B1464479.png)